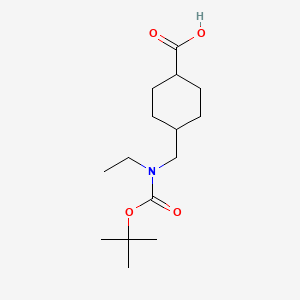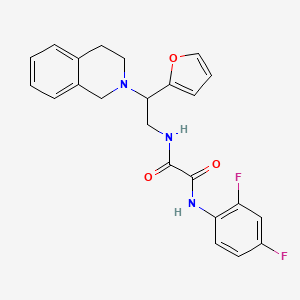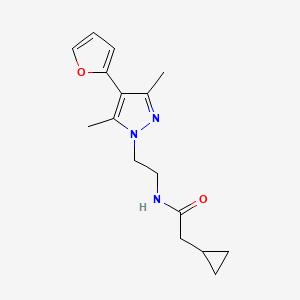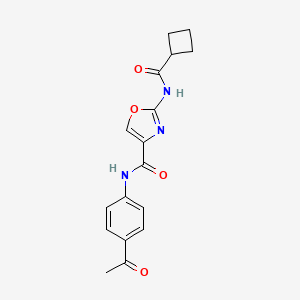
2-Dibenzofuran-2-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Dibenzofuran-2-ylethanamine” is a chemical compound . It is produced in accordance with internationally recognized requirements for the development and production of reference standards .
Synthesis Analysis
The synthesis of dibenzofurans has been a subject of interest in recent years. The synthesis process often involves creating the C-O bond of the furan ring and the formation of dibenzofurans by cyclizing diarylether derivatives . The reaction of o-iodoanilines or o-iodophenols with silylaryl triflates in the presence of CsF to afford N- or O-arylated products is followed by a cyclization using a Pd catalyst to carbazoles and dibenzofurans .
Chemical Reactions Analysis
Dibenzofurans can be formed through various reactions. For instance, palladium catalysis enables an intramolecular cyclization of ortho-diazonium salts of diaryl ethers to give dibenzofurans . Another efficient method for the synthesis of dibenzofurans from o-iododiaryl ethers is catalyzed by reusable Pd/C under ligand-free conditions .
Physical And Chemical Properties Analysis
Thermochemical data of dibenzofuran, a compound of considerable industrial and environmental significance, obtained from experimental calorimetric and computational techniques are reported. The enthalpy of fusion, (19.4 ± 1.0) kJ mol −1, at the temperature of fusion, (355.52 ± 0.02) K, was determined by differential scanning calorimetry measurements of dibenzofuran .
科学的研究の応用
Histamine Receptor Activities
A study by Walczyński et al. (1999) synthesized and tested 2-substituted thiazol-4-ylethanamines, which have structural similarities to dibenzofuran derivatives, for histaminergic H1-receptor activities. These compounds demonstrated varying degrees of H1-agonistic and H1-antagonistic activity, depending on the substitution on the phenyl group (Walczyński et al., 1999).
Cytotoxic and Antiplatelet Activities
Tai‐Chi Wang et al. (2004) investigated the cytotoxic and antiplatelet activities of dibenzofuran-substituted oximes, which are related to 2-Dibenzofuran-2-ylethanamine. The study found that certain dibenzofuran derivatives exhibited significant antiplatelet activity, highlighting their potential in medical applications (Tai‐Chi Wang et al., 2004).
Antiplatelet and Anticholinesterase Activities
Yurttaş et al. (2016) synthesized dibenzofuran-piperazine derivatives, including compounds structurally related to this compound. These compounds were evaluated for antiplatelet and anticholinesterase activities, with some showing promising results (Yurttaş et al., 2016).
Photophysical and Charge-Transport Properties
Lee et al. (2013) studied dibenzofuran's effect on the photophysical and charge-transport properties of host materials for phosphorescent organic light-emitting diodes (PHOLEDs). This research provides insights into how dibenzofuran derivatives can be used in electronic applications (Lee et al., 2013).
Antimycobacterial Activity
Yempala et al. (2012) explored dibenzofuran-embodied homoisoflavonoids synthesized via molecular hybridization for their antitubercular activities. This demonstrates the potential of dibenzofuran derivatives in developing new antimicrobial agents (Yempala et al., 2012).
Antioxidant Agents
Thuy et al. (2020) conducted a study on 2-phenylbenzofuran derivatives, closely related to this compound, for their antioxidant activities. They found that these compounds could be promising antioxidant agents, offering insights into their potential therapeutic applications (Thuy et al., 2020).
Safety and Hazards
作用機序
Target of Action
Benzofuran compounds, which 2-dibenzofuran-2-ylethanamine is a part of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran compounds have been found to inhibit the activity of certain enzymes, thereby disrupting the biochemical processes these enzymes are involved in .
Biochemical Pathways
For instance, some benzofuran compounds have been shown to affect the pathways involved in oxidative stress, inflammation, and cell proliferation . These effects can lead to a variety of downstream effects, including changes in cell growth, immune response, and cellular damage .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the biological activities associated with benzofuran compounds, it is likely that the compound could have a variety of effects at the molecular and cellular level, potentially including changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These can include the presence of other compounds, the pH of the environment, temperature, and other physical and chemical conditions . .
特性
IUPAC Name |
2-dibenzofuran-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16-14/h1-6,9H,7-8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKROQUVFLNFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-(2-Benzylsulfanylacetyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2505686.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2505688.png)
![Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2505689.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505690.png)


![6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2505696.png)

![9-ethyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2505701.png)

